molecular formula C10H10F2N2O B12068999 1-amino-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide

1-amino-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B12068999
M. Wt: 212.20 g/mol
InChI Key: GVZIANIHQUUZQR-UHFFFAOYSA-N
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Description

1-amino-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-amino-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide typically involves the following steps:

    Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.

    Amination: The amino group is introduced via an amination reaction, which can be achieved using ammonia or amines under suitable conditions.

    Fluorination: The difluorophenyl moiety is incorporated through a fluorination reaction, using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-amino-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino or difluorophenyl groups can be replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

1-amino-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-amino-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-amino-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide can be compared with other similar compounds, such as:

    1-amino-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide: This compound has a similar structure but with chlorine atoms instead of fluorine atoms, leading to different chemical properties and reactivity.

    1-amino-N-(3,4-dimethylphenyl)cyclopropane-1-carboxamide: The presence of methyl groups instead of fluorine atoms results in variations in hydrophobicity and steric effects.

    1-amino-N-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, affecting its acidity and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10F2N2O

Molecular Weight

212.20 g/mol

IUPAC Name

1-amino-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C10H10F2N2O/c11-7-2-1-6(5-8(7)12)14-9(15)10(13)3-4-10/h1-2,5H,3-4,13H2,(H,14,15)

InChI Key

GVZIANIHQUUZQR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)NC2=CC(=C(C=C2)F)F)N

Origin of Product

United States

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